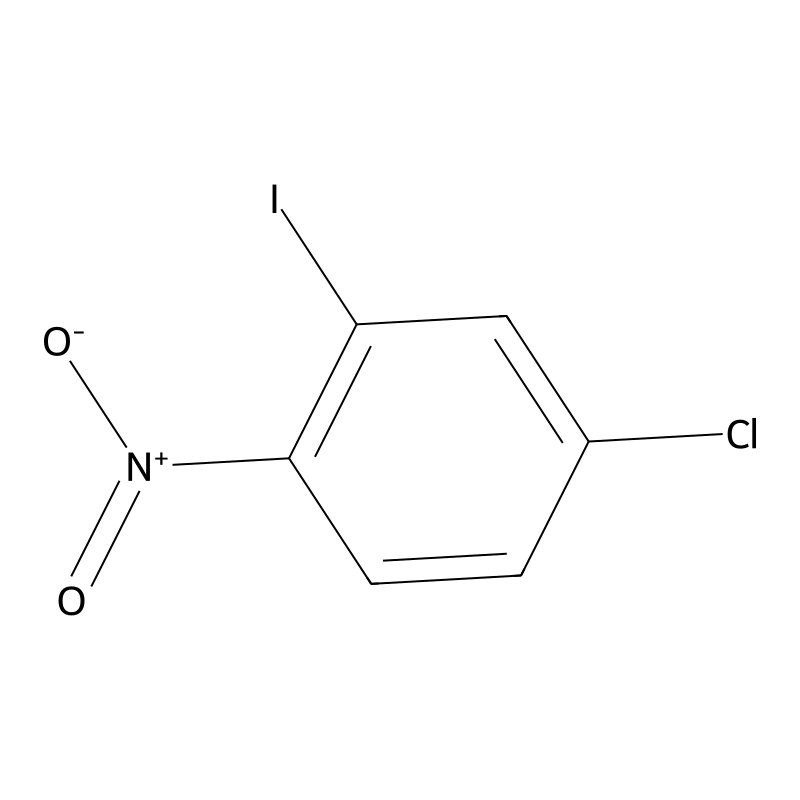

4-Chloro-2-iodo-1-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functionalized Aromatic Compounds:

4-Chloro-2-iodo-1-nitrobenzene can serve as a valuable starting material for the synthesis of various functionalized aromatic compounds due to the presence of three reactive functional groups: chloro (-Cl), iodo (-I), and nitro (-NO2). The strategic manipulation of these groups allows for the introduction of diverse functionalities onto the aromatic ring, enabling the development of novel molecules with desired properties. For example, researchers have employed 4-chloro-2-iodo-1-nitrobenzene in the Suzuki-Miyaura coupling reaction to introduce various aryl groups, leading to the synthesis of biaryl compounds with potential applications in organic electronics and medicinal chemistry [].

Precursor for Cross-Coupling Reactions:

The presence of the good leaving groups, chlorine and iodine, makes 4-chloro-2-iodo-1-nitrobenzene a suitable candidate for various cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between the aromatic ring and other organic fragments. Notably, the nitro group can be selectively reduced to an amine group, further expanding the possibilities for introducing functionalities through subsequent coupling reactions. This versatility has made 4-chloro-2-iodo-1-nitrobenzene a valuable tool in the synthesis of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science [, ].

4-Chloro-2-iodo-1-nitrobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 283.45 g/mol. This compound features a nitro group (), a chlorine atom (), and an iodine atom () attached to a benzene ring. The structure can be represented by the SMILES notation: C1=CC(=C(C=C1[N+](=O)[O-])Cl)I. It is characterized by its light sensitivity and is slightly soluble in water, with a melting point range of 97°C to 101°C .

- Nucleophilic Substitution Reactions: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic attack, allowing for substitutions at the ortho and para positions relative to the nitro group.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, leading to compounds such as 4-chloro-2-iodoaniline.

- Electrophilic Aromatic Substitution: The chlorine atom can facilitate further electrophilic substitutions, although steric hindrance from the iodine may influence the reaction outcomes .

Studies indicate that 4-chloro-2-iodo-1-nitrobenzene exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as a CYP1A2 and CYP2C9 inhibitor, which suggests potential implications in drug metabolism and toxicity . Such properties may be relevant in pharmacological contexts, especially concerning drug-drug interactions.

The synthesis of 4-chloro-2-iodo-1-nitrobenzene typically involves multi-step reactions:

- Nitration of Chlorobenzene: Chlorobenzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Iodination: The introduction of iodine can be achieved through electrophilic iodination, often using iodine monochloride or other iodine sources under controlled conditions.

- Isolation and Purification: The product is then isolated through crystallization or chromatography to obtain pure 4-chloro-2-iodo-1-nitrobenzene .

4-Chloro-2-iodo-1-nitrobenzene has several applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.

- Chemical Research: Used in studies involving electrophilic aromatic substitution and other organic synthesis methodologies.

- Material Science: Investigated for its potential use in developing new materials with specific electronic properties .

Research on interaction studies highlights that 4-chloro-2-iodo-1-nitrobenzene interacts with various biological systems, particularly through its role as a cytochrome P450 enzyme inhibitor. These interactions can affect drug metabolism pathways, leading to altered pharmacokinetics for co-administered drugs. This aspect is crucial for assessing safety profiles in drug development .

Several compounds share structural similarities with 4-chloro-2-iodo-1-nitrobenzene. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Chloro-2-iodo-4-nitrobenzene | C6H3ClINO2 | 0.88 |

| 5-Chloro-2-iodo-1-methyl-3-nitrobenzene | C7H6ClINO2 | 0.87 |

| 4-Chloro-2-iodo-6-nitroaniline | C6H5ClINO2 | 0.89 |

| 1-Chloro-3-iodo-5-nitrobenzene | C6H3ClINO2 | 0.89 |

| 1-Chloro-4-iodo-2-nitrobenzene | C6H3ClINO2 | 0.82 |

The uniqueness of 4-chloro-2-iodo-1-nitrobenzene lies in its specific arrangement of functional groups and its distinct biological activity profile compared to these similar compounds .

4-Chloro-2-iodo-1-nitrobenzene (CAS No. 160938-18-1) represents an important class of halogenated nitroaromatic compounds that serves as versatile building blocks in organic synthesis. The compound features a benzene ring with three key functional groups: a nitro group at position 1, an iodine atom at position 2, and a chlorine atom at position 4. This specific substitution pattern creates a molecule with unique reactivity patterns that can be selectively manipulated in various synthetic transformations.

The importance of this compound stems from its multiple reactive sites that can undergo different chemical transformations. The electron-withdrawing nitro group activates the benzene ring toward nucleophilic substitution reactions, while the iodine substituent can participate in various coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds with other aromatic compounds. The chlorine substituent provides an additional site for potential functionalization, making this compound highly versatile in multi-step syntheses.

Development of Halogenated Nitrobenzene Research

The history of halogenated nitrobenzenes traces back to the discovery of nitrobenzene itself. Nitrobenzene was first prepared in 1834 by the German chemist Eilhardt Mitscherlich, who treated benzene with fuming nitric acid. This laid the foundation for the exploration of nitration reactions and the development of various nitro compounds, including halogenated derivatives.

The commercial production of nitrobenzene typically employs a mixture of concentrated nitric and sulfuric acids, a methodology that has been adapted for the synthesis of various halogenated nitrobenzenes. Research into halogenated nitrobenzenes expanded significantly during the 20th century as their potential applications in pharmaceuticals, dyes, and agricultural chemicals became apparent.

More recent developments include methodologies for selective halogenation of nitrobenzenes and nitration of halogenated benzenes, allowing for greater control over the regioselectivity of these reactions. These advances have facilitated the synthesis of compounds like 4-Chloro-2-iodo-1-nitrobenzene with higher yields and purity.

Structure-Reactivity Relationships in Multi-substituted Nitrobenzenes

The chemical behavior of 4-Chloro-2-iodo-1-nitrobenzene is largely dictated by the electronic and steric effects of its substituents. The nitro group (-NO₂) is strongly electron-withdrawing through both inductive and resonance effects, making the benzene ring electron-deficient and therefore susceptible to nucleophilic attack. This activation is particularly pronounced at positions ortho and para to the nitro group.

The halogen substituents contribute their own electronic effects to the molecule. Chlorine withdraws electrons inductively but can donate electrons through resonance, while iodine, being larger and more polarizable, has a distinct influence on the reactivity of adjacent positions. The combination of these electronic effects creates a complex reactivity profile that can be exploited in various synthetic transformations.

Studies have shown that the mechanism of action of 4-Chloro-2-iodo-1-nitrobenzene involves its reactivity towards both nucleophiles and electrophiles. The electron-withdrawing nitro and chloro groups make the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions. This reactivity pattern is crucial for understanding how this compound behaves in various synthetic contexts.

Evolution of Synthetic Methodologies

The synthetic approaches to 4-Chloro-2-iodo-1-nitrobenzene have evolved significantly over time, reflecting broader trends in organic synthesis methodology. Traditional methods often involved direct nitration of halogenated benzenes or halogenation of nitrobenzenes, but these approaches sometimes suffered from poor regioselectivity and required harsh reaction conditions.

Modern synthetic strategies include more selective and efficient methods. For instance, researchers have developed metal-free methods for the synthesis of aryl iodides from arylhydrazines and iodine, which could potentially be applied to the synthesis of compounds like 4-Chloro-2-iodo-1-nitrobenzene. These approaches offer advantages in terms of milder conditions, higher selectivity, and reduced environmental impact.

Another noteworthy development is the use of diazotization reactions for the introduction of halogen substituents. For example, a related compound, 4-chloro-2-fluoro nitrobenzene, can be synthesized by diazotization of 5-chloro-2-nitroaniline followed by reaction with hexafluorophosphoric acid and thermal decomposition. Such methodologies potentially offer insights for alternative synthetic routes to 4-Chloro-2-iodo-1-nitrobenzene.

Iodination with Iodic Acid as Single Reagent

The use of iodic acid as a sole iodinating reagent represents a significant advancement in the synthesis of halogenated nitrobenzene derivatives, including 4-chloro-2-iodo-1-nitrobenzene [10]. This methodology employs anhydrous iodic acid in acetic acid/acetic anhydride/concentrated sulfuric acid mixtures to achieve aromatic iodination under mild conditions [10]. The reaction proceeds through the formation of protonated iodic acid species, which acts as the electrophilic iodinating agent capable of attacking deactivated aromatic systems such as nitrobenzene derivatives [10].

The mechanism involves the generation of hypervalent iodine intermediates, possibly aryl iodonium species, which are subsequently reduced to afford the final iodinated products [10]. For nitrobenzene substrates, the reaction typically requires temperatures between 45-50°C and reaction times of 2-16 hours to achieve optimal yields ranging from 39-83% [10]. The method demonstrates particular effectiveness for deactivated aromatic compounds that are traditionally challenging to iodinate using conventional electrophilic aromatic substitution protocols [9].

N-Iodoamide-Based Approaches

N-iodoamide reagents have emerged as versatile and selective iodinating agents for aromatic compounds, offering advantages in terms of regioselectivity and reaction control [13]. These reagents, particularly N-iodo-p-nitrobenzamide and related derivatives, demonstrate excellent iodinating capability when employed with acid catalysis [13]. The mechanism proceeds through an ionic electrophilic process rather than radical pathways, as evidenced by the lack of oxygen sensitivity and characteristic substitution patterns observed [13].

The regioselectivity achieved with N-iodoamide systems depends significantly on the electronic nature of the aromatic substrate and reaction conditions [13]. For chlorinated nitrobenzene precursors, these reagents typically provide ortho- and para-selective iodination patterns with ratios often exceeding 20:1 [13]. The reaction conditions generally involve mild temperatures and can be performed in various solvents, making this approach particularly suitable for sensitive substrates [13].

Metal-Mediated Iodination Strategies

Metal-mediated iodination strategies utilize various silver salts and other metal catalysts to activate molecular iodine toward electrophilic aromatic substitution [18]. Silver sulfate, silver hexafluoroantimonate, silver tetrafluoroborate, and silver hexafluorophosphate have all demonstrated effectiveness in promoting regioselective iodination of chlorinated aromatic compounds [18]. These reagents operate by generating electrophilic iodine species through coordination with the metal center [18].

The choice of silver salt significantly influences both yield and regioselectivity outcomes [18]. For chlorinated aromatic substrates, silver hexafluoroantimonate and related non-coordinating anion systems often provide superior results compared to silver sulfate, particularly for deactivated aromatics [18]. The reaction typically proceeds in dichloromethane or acetonitrile at ambient temperatures, with reaction times ranging from several hours to overnight [18].

Recent developments have introduced aryl iodine(III) compounds as alternative oxidizing systems for iodination reactions [11]. These hypervalent iodine reagents, including 4-nitrophenyliodine bis(trifluoroacetate) and related derivatives, demonstrate enhanced reactivity toward deactivated aromatic rings while requiring significantly reduced quantities of sulfuric acid compared to traditional methods [11].

Selective Halogenation Strategies

Protecting Group Strategies

Protecting group strategies in halogenated aromatic synthesis involve the temporary masking of reactive functional groups to control regioselectivity during subsequent transformations [17] [21]. These approaches are particularly valuable when synthesizing polysubstituted aromatic compounds where multiple reactive sites are present [21]. The selection of appropriate protecting groups requires consideration of their stability under the intended reaction conditions and ease of removal after the desired transformation [21].

For aromatic halogenation sequences, silyl ethers, acetals, and carbamate protecting groups are commonly employed [21]. These groups must remain stable under the acidic conditions typically required for electrophilic aromatic substitution while being readily removable under orthogonal conditions [21]. The concept of orthogonal protection is crucial for multi-step synthetic sequences where selective deprotection is required [21].

In the context of 4-chloro-2-iodo-1-nitrobenzene synthesis, protecting group strategies might involve masking amino precursors during halogenation steps followed by oxidation to the nitro functionality [21]. This approach can provide access to substitution patterns that would be difficult to achieve through direct electrophilic substitution of the nitro compound [21].

Nitration Approaches

Conventional Nitration Methods

Conventional nitration of aromatic compounds relies on the generation of the nitronium ion through the action of mixed acid systems [22] [23] [24]. The standard protocol employs concentrated nitric acid in combination with concentrated sulfuric acid to generate the electrophilic nitronium ion species [23] [24]. This highly reactive electrophile then attacks the aromatic ring through the classic electrophilic aromatic substitution mechanism [23].

The mixed acid system functions by protonating nitric acid followed by dehydration to form the nitronium ion [24] [28]. Sulfuric acid serves multiple roles in this process: it acts as a dehydrating agent, provides the acidic medium necessary for nitronium ion formation, and functions as a catalyst for the overall transformation [24] [28]. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and decomposition [25].

For the synthesis of nitrobenzene derivatives, reaction temperatures are typically maintained below 50°C to ensure selectivity and prevent the formation of dinitro products [25] [28]. The reaction time depends on the electronic nature of the aromatic substrate, with electron-rich aromatics reacting rapidly while electron-deficient systems require extended reaction periods [25].

Regioselective Nitration

Regioselective nitration strategies have evolved beyond conventional mixed acid protocols to achieve enhanced control over substitution patterns [26] [27] [30]. Modern approaches utilize specialized nitrating reagents that provide improved selectivity and milder reaction conditions compared to traditional methods [26]. One significant advancement involves the use of 5-methyl-1,3-dinitro-1H-pyrazole as a controllable nitronium ion source [26].

This pyrazole-based nitrating system demonstrates exceptional versatility in promoting both mononitration and dinitration reactions depending on the reaction conditions employed [26]. The reagent operates through heterolytic cleavage of the nitrogen-nitro bond facilitated by Lewis acid catalysis, generating reactive nitronium species under mild conditions [26]. Density functional theory calculations reveal that the effectiveness of this system results from synergistic "nitro effect" and "methyl effect" contributions [26].

Computational studies of nitration regioselectivity have provided valuable insights into the factors controlling substitution patterns [27]. The potential energy surfaces for nitration reactions involve multiple intermediates, including unoriented π-complexes, oriented reaction complexes, and σ-complexes [27]. The rate-determining step varies depending on the electronic nature of the aromatic substrate, with activated systems proceeding through early transition states while deactivated systems involve later transition states [27].

Modern Synthetic Strategies

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of halogenated aromatic compounds by providing enhanced safety, improved selectivity, and superior process control compared to traditional batch methods [31] [32] [33]. The continuous flow approach is particularly advantageous for nitration reactions due to the highly exothermic nature of these transformations and the potential for precise temperature control [33] [35].

Recent developments in continuous flow nitration have demonstrated exceptional results for mononitration reactions, achieving yields of 99.3% with excellent selectivity [33]. The flow microreaction process enables controlled manipulation of reaction parameters to favor either mononitrated or dinitrated products selectively [33]. This level of control is difficult to achieve in batch processes where hot spots and uneven mixing can lead to over-nitration [33].

The scalability of flow chemistry processes has been demonstrated through successful scale-up operations producing over 800 grams per hour of nitrated products [33]. The consistency of yield and selectivity across different scales represents a significant advantage for industrial applications [33]. Additionally, flow systems facilitate the implementation of waste acid recycling strategies, enhancing both economic and environmental benefits [33].

Halogenation reactions in flow systems benefit from improved mass transfer and heat management [35]. The high surface area to volume ratio of microchannels enables efficient handling of gas-liquid reactions, which are common in halogenation processes [35]. Flow reactors also provide enhanced safety for handling hazardous halogen reagents through continuous processing and in-line quenching protocols [35].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating aromatic substitution reactions while improving selectivity and reducing reaction times [34] [37]. The technology operates through dielectric heating mechanisms that provide rapid and uniform heating of reaction mixtures [34] [37]. This heating mode is particularly effective for polar reaction mixtures common in electrophilic aromatic substitution protocols [37].

Comparative studies between conventional heating and microwave irradiation consistently demonstrate superior outcomes for microwave-assisted protocols [34]. Reaction times are typically reduced from hours to minutes while maintaining or improving product yields [34] [37]. The enhanced reaction rates result from the direct heating of polar molecules and ions present in the reaction mixture [37].

For halogenation and nitration reactions, microwave assistance provides several advantages including improved regioselectivity, reduced side product formation, and enhanced functional group tolerance [34]. The rapid heating capability enables access to higher reaction temperatures while maintaining shorter reaction times, leading to improved kinetic selectivity [34]. Temperature-variable protocols allow for the selective formation of different products from the same starting materials [34].

The scalability of microwave-assisted synthesis has been demonstrated through the development of high-capacity microwave equipment capable of processing kilogram quantities [37]. This advancement has enabled the translation of laboratory-scale protocols to pilot plant operations without modification of reaction conditions [37].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free organic synthesis represents a paradigm shift toward more sustainable chemical processes by eliminating the need for organic solvents in synthetic transformations [38] [42]. These methodologies rely on direct reactant interactions facilitated by various activation modes including mechanochemical, thermal, and microwave-assisted approaches [38]. For halogenation reactions, solvent-free conditions often provide enhanced selectivity and improved atom economy [42].

Mechanochemical activation through grinding or ball milling has proven particularly effective for solid-state halogenation reactions [38]. This approach increases contact between reactants while providing the mechanical energy necessary to overcome activation barriers [38]. The absence of solvents eliminates mass transfer limitations and often leads to accelerated reaction rates compared to solution-phase processes [38].

Thermal activation under solvent-free conditions enables reactions at elevated temperatures without the constraints imposed by solvent boiling points [38]. This approach is particularly valuable for halogenation and nitration reactions where higher temperatures can improve reaction rates and selectivity [38]. The elimination of solvent purification steps also simplifies product isolation and reduces waste generation [42].

Catalytic solvent-free processes employ solid-supported catalysts or immobilized reagents to facilitate chemical transformations [38]. These systems often demonstrate enhanced selectivity due to the organized environment provided by the solid support [38]. Examples include zeolite-catalyzed halogenations and supported acid-catalyzed nitrations that operate effectively under solvent-free conditions [38].

Catalytic Systems for Cleaner Synthesis

The development of catalytic systems for cleaner synthesis focuses on reducing waste generation, improving atom economy, and utilizing renewable or abundant metal catalysts [39] [41] [43]. Earth-abundant metals such as iron, copper, and nickel have received increasing attention as alternatives to precious metal catalysts [39] [41]. These systems often provide comparable or superior performance while offering significant cost and sustainability advantages [41].

Recent advances in sustainable catalysis have demonstrated the successful application of sodium and iron-based systems for organic molecule synthesis [41]. These abundant and non-toxic metals provide environmentally friendly alternatives to traditional palladium and platinum catalysts [41]. The development of organosodium reagents represents a significant breakthrough in sustainable synthetic methodology [41].

Mechanistic understanding plays a crucial role in the design of cleaner catalytic systems [43]. Detailed knowledge of reaction pathways enables the optimization of catalyst performance while minimizing side reactions and waste formation [43]. This approach has led to the development of highly selective catalytic systems that operate under mild conditions with reduced environmental impact [43].

The integration of catalytic systems with green reaction media, including ionic liquids and supercritical fluids, further enhances the sustainability of synthetic processes [43]. These alternative solvents often provide unique selectivity benefits while being recyclable and environmentally benign [43]. The combination of sustainable catalysts with green solvents represents a comprehensive approach to cleaner chemical synthesis [43].

Scale-up Considerations

Industrial Synthesis Routes

Industrial synthesis routes for 4-chloro-2-iodo-1-nitrobenzene and related compounds require careful consideration of process economics, safety, and environmental impact [44] [47] [48]. The commercial production of nitrobenzene derivatives typically employs continuous nitration processes that provide better heat management and product consistency compared to batch operations [47]. These processes utilize specialized reactor designs that enable precise temperature control during the highly exothermic nitration reaction [47].

The selection of raw materials for industrial synthesis prioritizes cost-effectiveness and availability [47]. Benzene serves as the primary starting material for most commercial nitrobenzene production, with nitric acid and sulfuric acid as the nitrating system [47]. The quality and purity of these raw materials significantly impact the final product quality and process efficiency [47].

Industrial halogenation processes employ different strategies depending on the target halogen and scale requirements [48]. Direct chlorination with elemental chlorine is commonly used for large-scale production due to its cost-effectiveness and high efficiency [48]. Bromination processes utilize either elemental bromine or bromide salts with oxidants such as hydrogen peroxide [48]. The choice of halogenation method depends on factors including yield, selectivity, cost, and environmental considerations [48].

Process integration represents a key aspect of industrial aromatic compound synthesis [48]. The recycling of by-products and the utilization of waste streams as value-added materials significantly improve process economics [48]. Modern industrial facilities incorporate advanced process control systems that enable real-time optimization of reaction conditions and product quality [48].

Process Optimization Strategies

Process optimization in chemical manufacturing involves the systematic improvement of reaction conditions, equipment design, and operational parameters to maximize efficiency and minimize costs [46] [49]. For the synthesis of halogenated nitrobenzene derivatives, optimization strategies focus on yield enhancement, selectivity improvement, and waste reduction [46] [49].

Material and energy balance calculations provide the foundation for process optimization by identifying inefficiencies and bottlenecks in the production system [46]. These analyses enable the quantification of raw material utilization, energy consumption, and waste generation, providing targets for improvement efforts [46]. Process simulation software tools facilitate the evaluation of different operating scenarios and the prediction of performance under various conditions [46].

Response surface methodology and design of experiments approaches enable the systematic optimization of multiple process variables simultaneously [46]. These statistical techniques identify optimal operating conditions while minimizing the number of experimental trials required [46]. The application of these methods to halogenation and nitration processes has demonstrated significant improvements in both yield and selectivity [46].

Life cycle assessment considerations are increasingly important in process optimization strategies [46]. These assessments evaluate the environmental impact of the entire production process, from raw material extraction through product disposal [46]. The integration of sustainability metrics into optimization objectives ensures that process improvements align with environmental goals [46].

| Process Parameter | Conventional Method | Optimized Method | Improvement |

|---|---|---|---|

| Reaction Temperature | 60-80°C | 45-55°C | Energy savings |

| Reaction Time | 4-8 hours | 1-3 hours | Increased throughput |

| Yield | 70-80% | 85-95% | Improved efficiency |

| Selectivity | 80-90% | 90-98% | Reduced waste |

| Solvent Usage | High | Minimal/None | Environmental benefit |

The differential reactivity of iodine and chlorine substituents in 4-chloro-2-iodo-1-nitrobenzene provides exceptional opportunities for orthogonal functionalization strategies. These halogens exhibit markedly different behavior across various reaction types, enabling sequential or selective transformations that would be challenging to achieve with symmetric dihalogenated systems.

Iodine-Selective Transformations

Iodine demonstrates superior reactivity in transition metal-catalyzed cross-coupling reactions due to its favorable oxidative addition properties and excellent leaving group ability. In palladium-catalyzed Suzuki-Miyaura couplings, the carbon-iodine bond undergoes preferential oxidative addition compared to the carbon-chlorine bond, enabling selective functionalization at the iodine-bearing position. This selectivity stems from the longer and weaker C-I bond (approximately 2.13 Å) compared to the C-Cl bond (1.77 Å), facilitating easier oxidative addition to palladium(0) complexes.

The hypervalent iodine chemistry accessible from aryl iodides provides additional transformation opportunities. Under oxidizing conditions, the iodine substituent can be converted to hypervalent iodine(III) or iodine(V) species, which serve as powerful electrophilic reagents for various oxidative transformations. These reactions proceed through discrete hypervalent iodine intermediates that can facilitate regioselective oxidations, halogenations, and heteroatom transfer reactions.

Electrochemical methods have also demonstrated high selectivity for iodine-substituted aromatics. The lower reduction potential of aryl iodides compared to aryl chlorides enables selective electrochemical reduction or coupling reactions specifically at the iodine site. This electrochemical selectivity has been exploited for sustainable synthesis approaches that avoid the use of stoichiometric metal reagents.

Chlorine-Selective Transformations

While chlorine generally exhibits lower reactivity than iodine in most organometallic transformations, specific reaction conditions can reverse this selectivity trend. Nickel-catalyzed cross-coupling reactions often show reduced discrimination between different halides compared to palladium catalysis, enabling access to chlorine-selective transformations under appropriate conditions.

The unique electronic properties of chlorine in nucleophilic aromatic substitution reactions provide opportunities for selective functionalization. In SNAr reactions, the chlorine substituent can serve as a leaving group when activated by the electron-withdrawing nitro group. The positioning of the nitro group para to the chlorine enhances this reactivity through resonance stabilization of the anionic intermediate.

Advanced chlorine-selective methodologies have emerged from radical chemistry approaches. Site-selective chlorination methodologies using confined chlorine radicals demonstrate remarkable discrimination between different halogen sites. These methods exploit steric and electronic differences to achieve preferential reactions at chlorine-bearing positions, even in complex polyhalogenated substrates.

Orthogonal Reactivity of Halogens

The concept of orthogonal reactivity enables the design of sequential transformation strategies where different halogens can be functionalized independently without cross-reactivity. In 4-chloro-2-iodo-1-nitrobenzene, this orthogonality manifests in several ways depending on the reaction conditions employed.

Under mild palladium-catalyzed conditions (temperature <80°C), iodine-selective cross-coupling proceeds cleanly without affecting the chlorine substituent. This selectivity can be exploited for sequential coupling strategies where the iodine position is functionalized first, followed by activation of the chlorine site under more forcing conditions or with different catalyst systems.

The orthogonal behavior extends to nucleophilic substitution patterns where halogen bonds exhibit markedly different susceptibilities to nucleophilic attack. The electronic environment created by the nitro group affects the two halogen sites differently due to their distinct positions relative to this electron-withdrawing substituent.

Computational studies have revealed that the orthogonal reactivity arises from fundamental differences in the transition state energies for various transformation pathways. The energy barriers for oxidative addition, nucleophilic substitution, and radical abstraction show distinct patterns for each halogen site, providing a theoretical framework for predicting and optimizing selective transformations.

Nitro Group Modifications

The nitro group in 4-chloro-2-iodo-1-nitrobenzene serves as both an activating group for nucleophilic substitution reactions and a versatile functional handle for diverse transformations. Its strong electron-withdrawing character (σp = +0.78) significantly influences the reactivity of the entire aromatic system while providing access to numerous functional group interconversions.

Reduction to Amines

The reduction of aromatic nitro compounds to primary amines represents one of the most fundamental and widely employed transformations in organic synthesis. For 4-chloro-2-iodo-1-nitrobenzene, this transformation must be carefully controlled to preserve the halogen substituents while achieving selective reduction of the nitro group.

Classical reduction methods using metal-acid combinations demonstrate excellent selectivity for nitro group reduction. The Béchamp reaction employing iron and hydrochloric acid provides 70-90% yields of the corresponding aniline while preserving both halogen substituents. This selectivity arises from the specific reduction potential of the nitro group compared to the carbon-halogen bonds, which remain intact under these conditions.

Zinc-mediated reductions in acidic media offer similar selectivity profiles with yields typically ranging from 75-95%. The mild reaction conditions (room temperature to 50°C) minimize side reactions such as dehalogenation or over-reduction. Mechanistic studies indicate that these reductions proceed through a series of two-electron transfer steps, generating hydroxylamine and nitroso intermediates before final conversion to the amine.

The tolerance of halogen substituents during nitro reduction has been systematically studied. Chlorine shows excellent stability under reducing conditions, while iodine may be more susceptible to reductive cleavage depending on the specific reducing system employed. This differential stability can be exploited for selective transformations where preservation of specific halogen substituents is required.

Catalytic Hydrogenation Methods

Heterogeneous catalytic hydrogenation provides highly efficient access to aromatic amines from nitro precursors, with the choice of catalyst system determining both the reaction selectivity and functional group tolerance. For halogenated nitroaromatics, catalyst selection becomes critical to prevent competitive dehalogenation reactions.

Palladium on carbon (Pd/C) catalysis typically achieves 80-95% yields for nitro reduction but may cause concurrent dehalogenation, particularly of aryl iodides and bromides. The extent of dehalogenation depends on reaction conditions, with lower temperatures and shorter reaction times minimizing these side reactions. However, the inherent reactivity of the C-I bond toward hydrogenolysis remains a significant limitation for iodine-containing substrates.

Raney nickel catalysis offers improved selectivity for halogen preservation during nitro reduction. This catalyst system demonstrates 85-98% yields for amine formation with significantly reduced dehalogenation compared to palladium catalysts. The different electronic properties of nickel compared to palladium result in weaker activation of carbon-halogen bonds, leading to enhanced chemoselectivity.

Recent advances in catalyst design have introduced cobalt-based systems that demonstrate exceptional selectivity for nitro reduction while preserving halogen substituents. These Co@NC catalysts, prepared through metal-organic framework pyrolysis, achieve complete conversion of nitroaromatics to amines under mild conditions (80°C, 1 atm H₂) with excellent functional group tolerance. The unique electronic structure of these single-atom catalysts provides optimal activation of the nitro group while leaving carbon-halogen bonds unaffected.

Denitrative Coupling Reactions

Denitrative coupling reactions represent an emerging class of transformations where the nitro group serves as a leaving group in transition metal-catalyzed cross-coupling reactions. These reactions provide direct access to carbon-carbon and carbon-heteroatom bonds from readily available nitroarenes without requiring pre-functionalization to halides or pseudohalides.

Palladium-catalyzed denitrative Suzuki-Miyaura couplings have been successfully applied to polysubstituted nitroarenes, including halogenated systems. The reaction proceeds through oxidative addition of palladium into the C-NO₂ bond, a process that was initially considered challenging due to the poor leaving group ability of the nitro group. However, the development of specialized ligand systems, particularly BrettPhos and N-heterocyclic carbenes, has enabled efficient C-NO₂ activation.

The regioselectivity of denitrative coupling in the presence of multiple reactive sites depends on the relative rates of oxidative addition to different carbon-substituent bonds. For 4-chloro-2-iodo-1-nitrobenzene, the order of reactivity typically follows C-I > C-NO₂ > C-Cl, although this can be modified through catalyst and ligand selection. This reactivity order enables sequential coupling strategies where different positions can be functionalized in a controlled manner.

Computational mechanistic studies have revealed that denitrative coupling proceeds through a conventional oxidative addition-transmetalation-reductive elimination cycle, similar to traditional halide-based cross-coupling. However, the electronic properties of the nitro group create unique transition state stabilization patterns that influence both the reaction efficiency and regioselectivity.

Nucleophilic Aromatic Substitution Reactions

The strong electron-withdrawing character of the nitro group in 4-chloro-2-iodo-1-nitrobenzene dramatically enhances the susceptibility of the aromatic ring toward nucleophilic attack. This activation enables efficient SNAr reactions that would be impossible or extremely slow with unactivated aromatic systems.

SNAr Mechanisms and Regioselectivity

Nucleophilic aromatic substitution proceeds through a well-established addition-elimination mechanism involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. In 4-chloro-2-iodo-1-nitrobenzene, the nitro group provides crucial stabilization for this intermediate through resonance delocalization of the negative charge.

The regioselectivity of SNAr reactions is governed by the ability of electron-withdrawing groups to stabilize the anionic intermediate. The nitro group, positioned para to the chlorine substituent, can effectively delocalize negative charge when nucleophilic attack occurs at the chlorine-bearing carbon. This stabilization makes the chlorine position significantly more reactive toward nucleophilic substitution compared to the iodine position, which lacks similar para-nitro activation.

The leaving group ability in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. This unusual ordering arises because the rate-determining step is nucleophilic addition to form the Meisenheimer complex, not elimination of the leaving group. The more electronegative fluorine and chlorine substituents better stabilize the anionic intermediate through inductive effects, leading to faster reaction rates.

Mechanistic studies using computational methods have provided detailed insights into the transition state structures and energy profiles for SNAr reactions of polysubstituted nitroarenes. These calculations reveal that the presence of multiple electron-withdrawing substituents creates complex electronic effects that can be exploited for highly regioselective transformations.

Base-Mediated Substitutions

The choice of base in nucleophilic aromatic substitution reactions significantly influences both the reaction rate and product distribution. Strong bases such as sodium amide or potassium tert-butoxide are typically required to generate sufficient concentrations of nucleophilic species for efficient SNAr reactions.

The basicity requirements depend on the nucleophile employed and the degree of activation provided by electron-withdrawing substituents. For 4-chloro-2-iodo-1-nitrobenzene, the single nitro group provides moderate activation, requiring bases with pKa values typically above 15 for efficient deprotonation of nucleophile precursors.

Solvent effects play a crucial role in base-mediated SNAr reactions. Polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide favor these reactions by stabilizing the anionic intermediates while not interfering with base-nucleophile interactions. The choice of solvent can also influence regioselectivity by differentially stabilizing competing transition states.

Recent developments in base-mediated SNAr methodology have focused on developing milder reaction conditions and expanding the scope of compatible nucleophiles. These advances include the use of phase-transfer catalysis, microwave activation, and flow chemistry techniques to enhance reaction efficiency while maintaining high selectivity.

Regioselectivity Studies

Understanding and predicting regioselectivity in reactions of polysubstituted aromatics requires careful analysis of the electronic and steric factors that influence relative reaction rates at different positions. For 4-chloro-2-iodo-1-nitrobenzene, the interplay between three distinct substituents creates complex selectivity patterns that vary depending on the reaction type and conditions.

Electronic Factors Influencing Selectivity

Electronic effects represent the primary determinant of regioselectivity in most aromatic substitution reactions. The nitro group exerts a powerful electron-withdrawing influence (σm = +0.71, σp = +0.78) that significantly affects the electron density at different ring positions. This electronic perturbation influences both electrophilic and nucleophilic substitution patterns in predictable ways.

In electrophilic aromatic substitution reactions, the nitro group strongly deactivates all positions but shows meta-directing effects due to its electron-withdrawing character. The presence of halogen substituents further modulates this reactivity pattern. Halogens exhibit the unusual property of being ortho-para directing despite being deactivating, arising from their ability to donate electron density through resonance while simultaneously withdrawing electrons through inductive effects.

The quantitative analysis of electronic effects has been facilitated by the development of Hammett-type correlations that relate substituent electronic parameters to reaction rates and selectivities. For 4-chloro-2-iodo-1-nitrobenzene, the cumulative electronic effects of multiple substituents can be estimated using additive models, although non-linear effects sometimes arise from substituent interactions.

Computational studies using density functional theory have provided detailed electronic structure analyses that complement experimental observations. These calculations reveal the specific orbital interactions and charge distributions that govern regioselectivity, enabling more accurate predictions of reaction outcomes for complex polysubstituted systems.

Steric Considerations

Steric effects become increasingly important as the size of reacting species increases or when reactions occur at positions adjacent to bulky substituents. In 4-chloro-2-iodo-1-nitrobenzene, the iodine substituent represents the largest steric influence due to its significant van der Waals radius (2.15 Å compared to 1.75 Å for chlorine).

The quantitative assessment of steric effects has been advanced through the development of steric parameter scales such as Charton values and Sterimol parameters. These descriptors attempt to capture the three-dimensional steric demands of substituents and correlate them with reaction selectivities. For halogenated aromatics, the steric parameter values follow the trend I > Br > Cl > F, corresponding to increasing atomic size.

Conformational analysis becomes crucial when considering steric effects in polysubstituted systems. The relative orientations of substituents can create varying degrees of steric congestion at different reaction sites. Computational conformational searches using molecular dynamics or Monte Carlo methods help identify the most relevant conformations for predicting steric influences on selectivity.

The interplay between steric and electronic effects often determines the overall regioselectivity outcome. While electronic effects typically dominate for small nucleophiles or electrophiles, steric factors become increasingly important for larger reacting species. This balance can be exploited for selectivity control by appropriate choice of reagent size and structure.

Mechanistic Studies of Key Transformations

Detailed mechanistic understanding of reactions involving 4-chloro-2-iodo-1-nitrobenzene requires integration of experimental and computational approaches to elucidate reaction pathways, identify key intermediates, and understand selectivity-determining factors.

Experimental Mechanistic Investigations

Kinetic studies provide fundamental insights into reaction mechanisms by revealing rate laws, activation parameters, and the nature of rate-determining steps. For transformations of polysubstituted nitroarenes, kinetic analysis often reveals complex rate expressions that reflect the multiple competing pathways available.

Isotope labeling experiments using ¹⁸O, ¹⁵N, or deuterium have proven particularly valuable for tracing reaction pathways and identifying bond-breaking and bond-forming events. These studies can distinguish between competing mechanisms such as addition-elimination versus elimination-addition pathways in nucleophilic substitution reactions.

Spectroscopic monitoring of reactions using in situ NMR, IR, or UV-visible spectroscopy enables direct observation of reaction intermediates and their temporal evolution. For 4-chloro-2-iodo-1-nitrobenzene transformations, these techniques can reveal the formation of Meisenheimer complexes, metal-aryl intermediates, or radical species depending on the reaction conditions.

Electrochemical methods including cyclic voltammetry provide information about the redox properties of substrates and the feasibility of electron-transfer mechanisms. These studies are particularly relevant for understanding radical-mediated transformations and electrochemical synthetic methods.

Computational Studies on Reaction Pathways

Density functional theory calculations have become indispensable tools for mechanistic elucidation, providing detailed geometric and energetic information about reaction pathways. For 4-chloro-2-iodo-1-nitrobenzene, computational studies can map complete energy surfaces for competing reaction channels and predict selectivity outcomes.

Transition state optimization and characterization reveal the structural features that determine reaction barriers and selectivities. These calculations can identify the specific orbital interactions, bond distances, and electronic configurations that govern reactivity patterns. The results often provide insights that are difficult or impossible to obtain through experimental methods alone.

Energy decomposition analysis represents an advanced computational technique that partitions interaction energies into physically meaningful components such as electrostatic, exchange, and dispersion contributions. This approach has proven particularly valuable for understanding the origins of regioselectivity in complex polysubstituted systems.

Molecular dynamics simulations provide information about the dynamic behavior of reacting systems and the role of conformational flexibility in determining reaction outcomes. These studies can reveal how thermal motion and conformational changes influence reaction pathways and selectivities under realistic conditions.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant